2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile
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Overview
Description
“(4-iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile” is a chemical compound with the IUPAC name 2-(4-iodo-1-methyl-1H-pyrazol-5-yl)acetonitrile . It has a molecular weight of 247.04 .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “(4-iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of “(4-iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis
Pyrazole compounds like “(4-iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile” can undergo iodination in the presence of iodine and ammonium hydroxide to yield di-iodo- and tri-iodo-pyrazole .Physical and Chemical Properties Analysis
“(4-iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile” is a powder that is stored at room temperature .Scientific Research Applications
Cytochrome P-450 IIE1 and Catalase in Acetonitrile Oxidation :
- Acetonitrile, a component related to the chemical , is studied for its metabolism into cyanide. The role of cytochrome P-450 IIE1 in this oxidation process has been emphasized, suggesting a potential area of biochemical research involving similar compounds (Feierman & Cederbaum, 1989).
High-Performance Liquid Chromatography Method :
- A modified high-performance liquid chromatography method involving 1-phenyl-3-methyl-5-pyrazolone (PMP), closely related to the query compound, is used for separating and determining monosaccharides in algae polysaccharides. This indicates the utility of pyrazolone derivatives in analytical chemistry (Dai et al., 2010).
Hydrogen Bond Sensor and Binucleating Ligand Precursor :
- The study of a cyclophane consisting of methylene-bridged imidazolium- and pyrazole-moieties illustrates its role as a hydrogen bond sensor and a precursor for ligands in chemical synthesis. This highlights the potential of pyrazole-based compounds in molecular recognition and catalysis (Altmann et al., 2015).
Iodination of Aromatic Compounds :
- A study on the iodination of aromatic compounds, including pyrazole derivatives, using a disulfide catalyst in acetonitrile, indicates the potential of pyrazole-based compounds in synthetic chemistry, particularly in halogenation reactions (Iida et al., 2019).
Synthesis and Antioxidant Activity of Heterocycles :
- The synthesis of heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety and their evaluation as antioxidants demonstrates the potential of pyrazole acetonitrile derivatives in medicinal chemistry (El‐Mekabaty, 2015).
Corrosion Inhibition Performance :
- Pyranopyrazole derivatives, including pyrazole-5-carbonitrile, have been investigated as corrosion inhibitors for mild steel. This suggests applications in material science, particularly in corrosion protection (Yadav et al., 2016).
Synthesis of Fluorinated Heterocycles :
- The fluorination of pyrazole substrates in acetonitrile leading to fluorinated derivatives shows the utility of pyrazole compounds in the development of novel fluorinated heterocycles, which have significant applications in pharmaceuticals and agrochemicals (Breen et al., 2014).
Safety and Hazards
“(4-iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile” is classified under GHS07, with the signal word “Warning”. It has hazard statements H302, H312, H315, H319, H332, H335, indicating that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with various targets, leading to a wide range of biological effects .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
2-(4-iodo-5-methylpyrazol-1-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN3/c1-5-6(7)4-9-10(5)3-2-8/h4H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGMDQHKKSBTIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC#N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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